A-cyclodextrin -

A-cyclodextrin

Catalog Number: EVT-8202006
CAS Number:
Molecular Formula: C42H70O35
Molecular Weight: 1135.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

A-cyclodextrin is primarily derived from the enzymatic degradation of starch by cyclodextrin glycosyltransferase. It is classified under the category of cyclic oligosaccharides, which also includes B-cyclodextrin and G-cyclodextrin, corresponding to the number of glucose units in their structures (seven and eight, respectively). A-cyclodextrin is notable for its relatively small size and hydrophilic exterior, which contrasts with its hydrophobic interior, making it effective for encapsulating hydrophobic compounds.

Synthesis Analysis

Methods of Synthesis

The synthesis of A-cyclodextrin typically involves two main methods:

  1. Enzymatic Synthesis: The most common method involves the use of cyclodextrin glycosyltransferase, an enzyme that catalyzes the conversion of starch into cyclodextrins. The reaction conditions, such as temperature, pH, and enzyme concentration, significantly affect the yield and purity of A-cyclodextrin.
  2. Chemical Synthesis: Although less common due to complexity and lower yields, chemical synthesis methods can also be employed using specific reagents to form glycosidic bonds between glucose units.

Technical Details

The enzymatic process generally requires controlled conditions:

  • Temperature: Optimal temperatures range from 30°C to 60°C.
  • pH: The ideal pH is typically around 6.0 to 7.5.
  • Reaction Time: The duration can vary from several hours to days depending on the desired yield.
Molecular Structure Analysis

Structure and Data

A-cyclodextrin has a toroidal shape with a diameter of approximately 1.5 nm and a height of about 0.78 nm. The molecular formula is C36H60O30C_{36}H_{60}O_{30}, and its molecular weight is approximately 972 g/mol. The structure consists of a hydrophilic outer surface due to hydroxyl groups on the glucose units and a hydrophobic cavity that can encapsulate guest molecules.

Chemical Reactions Analysis

Reactions Involving A-Cyclodextrin

A-cyclodextrin participates in various chemical reactions primarily involving complexation with guest molecules. The formation of inclusion complexes occurs through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Technical Details

  • Complexation Reaction: When A-cyclodextrin interacts with a hydrophobic compound (guest), it forms a stable inclusion complex:
    A Cyclodextrin+GuestA Cyclodextrin Guest Complex\text{A Cyclodextrin}+\text{Guest}\rightleftharpoons \text{A Cyclodextrin Guest Complex}

This reaction is reversible and depends on factors such as temperature, concentration, and the nature of the guest molecule.

Mechanism of Action

Process and Data

The mechanism by which A-cyclodextrin functions involves the encapsulation of hydrophobic molecules within its central cavity. This process enhances the solubility and stability of these compounds in aqueous environments.

  1. Encapsulation: The guest molecule enters the hydrophobic cavity.
  2. Stabilization: The non-polar regions of the guest interact favorably with the interior of A-cyclodextrin.
  3. Release: Under certain conditions (e.g., changes in pH or temperature), the guest can be released from the complex.

Data suggests that this mechanism can significantly improve the bioavailability of poorly soluble drugs when formulated with A-cyclodextrin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Decomposes at temperatures above 200°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Does not participate in typical chemical reactions like oxidation or reduction due to its stable structure.

Relevant analyses indicate that A-cyclodextrin maintains its integrity under various environmental conditions, making it suitable for diverse applications.

Applications

Scientific Uses

A-cyclodextrin has numerous applications across different fields:

  1. Pharmaceuticals: Used to enhance the solubility and stability of drugs, improving their bioavailability.
  2. Food Industry: Acts as a food additive for flavor encapsulation and stabilization.
  3. Cosmetics: Utilized in formulations for stabilizing fragrances and active ingredients.
  4. Environmental Science: Employed in remediation processes for capturing pollutants due to its ability to form complexes with various organic compounds.
Enzymatic Synthesis & Scalability Challenges of α-Cyclodextrin

Biocatalytic Production Using Cyclodextrin Glucanotransferase (Cyclodextrin Glycosyltransferase)

Cyclodextrin glucanotransferase (Enzyme Commission 2.4.1.19) serves as the essential biocatalyst for α-cyclodextrin biosynthesis through the enzymatic modification of starch substrates. This multifunctional enzyme catalyzes four distinct reactions: cyclization (intramolecular transglycosylation), coupling (intermolecular transglycosylation), disproportionation, and hydrolysis. The cyclization reaction initiates α-cyclodextrin formation when Cyclodextrin Glucanotransferase cleaves the α-(1,4) glycosidic bonds in amylose or amylopectin chains and joins the newly formed reducing end to the non-reducing end, creating a cyclic oligosaccharide structure [4].

The catalytic mechanism occurs via a double-displacement reaction involving two critical residues: a nucleophile (aspartic acid) and an acid/base catalyst (glutamic acid). Starch substrates bind across the enzyme's surface in an extended groove formed by domains A and B, accommodating at least seven glucose residues at donor subsites (-7 to -1) and three at acceptor subsites (+1 to +3). Following glycosidic bond cleavage between subsites -1 and +1, a covalent glycosyl-enzyme intermediate forms at the donor subsites. Intramolecular transglycosylation subsequently occurs when the C4 hydroxyl group at the non-reducing end (subsite -6 for α-cyclodextrin formation) attacks the anomeric carbon, releasing the cyclic product [4].

The intrinsic product specificity of Cyclodextrin Glucanotransferase enzymes varies considerably across microbial sources. While most wild-type enzymes naturally favor β-cyclodextrin production, certain strains exhibit enhanced α-cyclodextrin selectivity. Thermococcus sp. B1001 and Anaerobranca gottschalkii demonstrate notable α-cyclodextrin specificity among archaeal and bacterial producers, respectively [4]. Bacillus megaterium achieves total cyclodextrin yields of approximately 40.5% from amaranth starch, with α-cyclodextrin constituting 31.6% of the cyclodextrin fraction (12.81% absolute yield) – significantly higher than yields from corn starch under identical conditions [8].

Table 1: Cyclodextrin Glucanotransferase Microbial Producers and Product Specificity

Microbial StrainMain Cyclodextrin Productα-Cyclodextrin ProportionOptimal Conditions
Bacillus megateriumβ-Cyclodextrin31.6% of total CDs50°C, pH 8.0, Amaranth Starch
Thermococcus sp. B1001α-Cyclodextrin>60% of total CDsHyperthermophilic conditions
Anaerobranca gottschalkiiα-Cyclodextrin>60% of total CDsThermophilic conditions
Paenibacillus maceransMixture (α/β)20-40% of total CDs60°C, pH 6.0-8.0

Template-Driven Synthesis for Enhanced α-Cyclodextrin Yield Optimization

Molecular templating represents a cutting-edge approach to overcome the inherent product specificity limitations of wild-type Cyclodextrin Glucanotransferase enzymes. This strategy employs designer molecules that selectively occupy the Cyclodextrin Glucanotransferase active site or interact with linear oligosaccharide intermediates to favor α-cyclodextrin (6-glucose unit) cyclization. The templating mechanism operates through precise steric complementarity between the template molecule and the internal cavity of α-cyclodextrin, effectively pre-organizing the maltohexaose intermediate in a conformation optimal for cyclization [6].

Photolabile hydrazone templates demonstrate particular promise for industrial implementation. These compounds remain stable throughout the enzymatic reaction, templating α-cyclodextrin formation during the synthesis phase. Following cyclization, brief exposure to ultraviolet irradiation cleaves the hydrazone linkage, releasing the template from the cyclodextrin cavity without chemical contamination. This approach eliminates the need for harsh extraction solvents and enables template recycling, significantly reducing production costs. While initially optimized for γ-cyclodextrin production, the fundamental principle applies directly to α-cyclodextrin templating through rational template redesign [6].

Supramolecular complexation represents an alternative strategy to shift product distribution. Research demonstrates that non-ionic oligomeric surfactants like Igepal Co-890 (polyethylene glycol nonylphenyl ether) selectively form inclusion complexes with β-cyclodextrin over α-cyclodextrin (log K₁ = 4.68 mol/L for β-CD complexation). Though primarily applied in purification, this differential binding affinity creates a thermodynamic sink that drives the enzymatic equilibrium toward β-cyclodextrin production. Reversing this selectivity through α-cyclodextrin-specific complexing agents could theoretically enhance α-cyclodextrin yields, though practical implementation remains experimentally underexplored [1].

Industrial-Scale Purification Strategies: Chromatography vs. Solvent Complexation

Industrial-scale α-cyclodextrin purification faces significant challenges due to the similar physicochemical properties of co-produced linear dextrins and homologous cyclodextrins (β- and γ-cyclodextrin). Two dominant strategies have emerged: selective solvent complexation and advanced chromatographic separation, each with distinct advantages and scalability limitations.

Selective solvent complexation exploits the differential inclusion complex formation between organic solvents and specific cyclodextrins. Traditional β-cyclodextrin purification employs toluene complexation, while decanol preferentially complexes α-cyclodextrin. In optimized processes, decanol addition precipitates crystalline α-cyclodextrin-decanol complexes from the enzymatic slurry. Subsequent filtration, solvent washing (e.g., with dichloromethane or acetone), and vacuum drying yield pharmaceutical-grade α-cyclodextrin. Major limitations include organic solvent residues (requiring stringent purification protocols), flammability hazards, and environmental concerns regarding volatile organic compound emissions. Despite these drawbacks, solvent complexation remains widely implemented due to relatively low capital costs [7] [4].

Complexation-ultrafiltration (C-UF) hybrid technology offers an environmentally benign alternative. This approach utilizes α-cyclodextrin-specific complexing agents (e.g., decanol derivatives) that form macromolecular complexes large enough for retention by ultrafiltration membranes (1-2 kDa molecular weight cut-off). Uncomplexed impurities (linear dextrins, β-cyclodextrin, γ-cyclodextrin) permeate through the membrane, while the retained α-cyclodextrin complex is subsequently dissociated. The regenerated complexing agent is recycled, minimizing waste generation. Research demonstrates 85-92% α-cyclodextrin purity using optimized C-UF parameters, though achieving absolute homogeneity requires additional polishing steps [1].

Simulated moving bed chromatography represents the gold standard for high-purity α-cyclodextrin production (>99%). This continuous chromatographic process utilizes specialized cationic exchange resins or hydrophobic adsorption matrices to separate cyclodextrins based on subtle differences in charge distribution and hydrophobic surface area. Though capital-intensive and operationally complex, simulated moving bed chromatography achieves near-complete separation of α-, β-, and γ-cyclodextrin fractions without organic solvents. Recent advances in resin chemistry have increased loading capacities by 40-60%, significantly improving process economics for high-value pharmaceutical applications where solvent-free production is mandatory [5].

Table 2: Comparative Analysis of Industrial α-Cyclodextrin Purification Technologies

Purification MethodPurity RangeThroughput CapacitySolvent ConsumptionKey Limitations
Solvent Complexation85-92%HighVery HighOrganic solvent residues, VOC emissions, flammability
Complexation-Ultrafiltration88-94%MediumLowComplexing agent cost, membrane fouling
Simulated Moving Bed Chromatography>99%Low-MediumNoneHigh capital cost, operational complexity

Comparative Analysis of α-Cyclodextrin Production Across Microbial Strains

The selection of microbial Cyclodextrin Glucanotransferase producers critically influences α-cyclodextrin yield, specificity, and process economics. Comparative analysis reveals substantial inter-species and intra-species variation in catalytic performance, thermostability, and product spectrum.

Wild-type Paenibacillus macerans historically served as the industrial workhorse for cyclodextrin production, typically generating cyclodextrin mixtures containing 20-40% α-cyclodextrin at total cyclodextrin yields of 30-50% from gelatinized starch. However, protein engineering breakthroughs have substantially enhanced α-cyclodextrin specificity in this strain. Site-directed mutagenesis targeting subsite -7 – a critical region governing cyclodextrin size specificity – yielded double mutants with dramatically shifted product profiles. The R146A/D147P and R146P/D147A variants achieved 75.1% and 76.1% α-cyclodextrin proportions within the total cyclodextrin fraction, respectively, representing a 20% absolute increase over the wild-type enzyme (63.2%) without compromising thermostability. These mutations presumably obstruct β-cyclodextrin formation by disrupting hydrogen-bonding networks essential for positioning maltoheptaose intermediates while leaving α-cyclodextrin synthesis unaffected [2].

Bacillus megaterium presents advantages for integrated bioprocessing when cultivated on alternative starch sources. This strain achieves maximum Cyclodextrin Glucanotransferase specific activity (106.62 ± 8.33 U/mg protein) within 36 hours of submerged fermentation using amaranth starch as the sole carbon source. Notably, amaranth starch enhances α-cyclodextrin yield (12.81% from total substrate) by approximately 65% compared to conventional corn starch substrates under identical conditions. This enhancement stems from the higher amylopectin content (≈80%) and smaller granule size of amaranth starch, which increases enzyme accessibility. The resulting total cyclodextrin yield reaches 40.47% from amaranth starch versus 24.48% from corn starch, highlighting substrate-specific effects on cyclodextrin distribution [8].

Archaeal Cyclodextrin Glucanotransferase producers offer unique advantages for industrial implementation. Thermococcus sp. B1001 and Pyrococcus furiosus DSM 3638 exhibit extreme thermostability (optimal activity >80°C), enabling operation at starch gelatinization temperatures without separate liquefaction steps. However, their product spectra differ significantly: Thermococcus sp. B1001 predominantly synthesizes α-cyclodextrin (>60% of total cyclodextrins), while Pyrococcus furiosus favors β-cyclodextrin. This divergence underscores the importance of enzyme sourcing in process design. The operational stability at elevated temperatures reduces contamination risks, simplifies downstream processing, and potentially improves α-cyclodextrin yields through reduced viscosity and enhanced substrate accessibility [4] [8].

Table 3: Performance Metrics of Engineered and Wild-Type Strains for α-Cyclodextrin Synthesis

Enzyme SourceTotal CD Yieldα-CD Proportionα-CD Absolute YieldCatalytic Efficiency (kcat/Km)
P. macerans Wild-Type50%25-30%12.5-15%1.0 (Reference)
P. macerans R146A/D147P Mutant48%75.1%36.0%0.91 (α-CD); 0.07 (β-CD)
B. megaterium (Amaranth Starch)40.47%31.6%12.81%13.4 μM/min (Vmax)
B. megaterium (Corn Starch)24.48%26.2%6.41%6.8 μM/min (Vmax)
Thermococcus sp. B100135-45%>60%21-27%Thermostable; not quantified

The future trajectory of α-cyclodextrin manufacturing will likely integrate strain engineering with advanced downstream processing. Combining subsite -7 mutagenesis (e.g., R146A/D147P variants) with amaranth starch fermentation could synergistically enhance α-cyclodextrin yields while reducing purification burdens. Furthermore, implementing template-assisted synthesis using photolabile agents specifically designed for α-cyclodextrin may shift enzymatic equilibria toward the desired product, minimizing byproduct formation at source. These integrated approaches promise to address the longstanding economic barriers to pure α-cyclodextrin availability for high-value applications in pharmaceuticals, nutraceuticals, and specialty chemicals [2] [6] [8].

Properties

Product Name

A-cyclodextrin

IUPAC Name

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33S,35S,36S,37S,38R,39R,40R,41R,42R,43R,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C42H70O35

Molecular Weight

1135.0 g/mol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+/m0/s1

InChI Key

WHGYBXFWUBPSRW-UOFYCTJFSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

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